![molecular formula C11H10BrNO3 B3212299 Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 109888-47-3](/img/structure/B3212299.png)
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-(4-bromophenyl)acrylate” is a related compound . It’s a derivative of phenylacetic acid containing a bromine atom . Another related compound is “Methyl 3-(4-bromophenyl)propionate” which has a molecular weight of 243.1 g/mol .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “4-Bromophenylacetic acid”, can be made from phenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .
Physical And Chemical Properties Analysis
“Methyl 3-(4-bromophenyl)acrylate” is a solid at room temperature . “Methyl 3-(4-bromophenyl)propionate” has a density of 1.389±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
New Cyclization Mode
Lisowskaya, Alajarín, and Sánchez-Andrada (2006) explored a new cyclization mode involving methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates, utilizing methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates as intermediates. This study offers insights into advanced synthetic chemistry applications for this compound (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Bromination and Synthesis of Isoxazole-fused Heterocycles
Roy, Rajaraman, and Batra (2004) detailed investigations on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate. Their work demonstrates the compound's utility in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) conducted a study revealing the biomedical potential of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, particularly in regulating inflammatory diseases. This highlights the compound's relevance in the field of medicine and pharmacology (Ryzhkova, Ryzhkov, & Elinson, 2020).
Selective Nucleophilic Chemistry in Synthesis
Robins, Fettinger, Tinti, and Kurth (2007) focused on the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing selective nucleophilic chemistry involving this compound. Their research contributes to the development of drug-like isoxazoles, expanding its applications in pharmaceutical synthesis (Robins, Fettinger, Tinti, & Kurth, 2007).
Radical Cyclization for Heterocycles Synthesis
Allin, Bowman, Elsegood, McKee, Karim, and Rahman (2005) utilized 2-(2-Bromophenyl)ethyl groups, including derivatives of methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate, in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. This study provides valuable insights into the compound's role in advanced organic synthesis (Allin et al., 2005).
Eigenschaften
IUPAC Name |
methyl 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGQDXWQYYWMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.